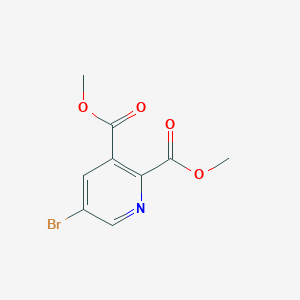

Dimethyl 5-bromopyridine-2,3-dicarboxylate

Beschreibung

Historical Context and Development

The development of brominated pyridine dicarboxylates can be traced back to pioneering research in the mid-20th century focusing on the electrolytic oxidation of substituted quinolines to quinolinic acids and related compounds. The foundational work published in The Journal of Organic Chemistry in 1961 established critical methodologies for the oxidation of halogenated quinolines to halopyridine-2,3-dicarboxylic acids, providing the conceptual framework for understanding these important heterocyclic transformations. This early research demonstrated that 5-bromopyridine-2,3-dicarboxylic acid serves as a useful research chemical in the oxidation of 2- and 3-halogenated quinolines to 5- and 6-halopyridine-2,3-dicarboxylic acids, establishing the compound's significance in synthetic organic chemistry.

The evolution of synthesis methods for pyridine dicarboxylates has seen significant advancement in recent decades, with researchers developing more efficient and environmentally friendly approaches. Contemporary synthetic strategies have focused on optimizing reaction conditions to achieve higher yields while minimizing environmental impact. The development of one-pot cyclization reactions using readily available starting materials has emerged as a particularly attractive approach, offering advantages in terms of atom economy and reduced waste generation. These methodological advances have contributed to increased interest in brominated pyridine derivatives as versatile synthetic intermediates.

The historical progression of research in this field reflects broader trends in heterocyclic chemistry, where halogenated derivatives have gained prominence due to their enhanced reactivity and potential for further functionalization. The specific case of dimethyl 5-bromopyridine-2,3-dicarboxylate represents the culmination of decades of research into optimizing both the synthesis and application of such compounds. The compound's development has been driven by the need for versatile building blocks that can serve multiple roles in complex synthetic sequences.

Chemical Classification and Nomenclature

This compound is systematically classified as a halogenated pyridine derivative bearing two ester functional groups. The compound is registered under Chemical Abstracts Service number 521980-82-5 and possesses the molecular formula C₉H₈BrNO₄ with a molecular weight of 274.07 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes its structural features including the bromine substitution at position 5 and the dimethyl ester groups at positions 2 and 3 of the pyridine ring.

The compound's structural nomenclature follows established conventions for pyridine derivatives, with the numbering system beginning from the nitrogen atom in the ring. Alternative names found in the literature include 2,3-pyridinedicarboxylic acid, 5-bromo-, 2,3-dimethyl ester, which emphasizes the carboxylic acid origin of the ester groups. The systematic naming reflects the compound's classification within the broader family of pyridine dicarboxylates, specifically those bearing halogen substituents.

From a chemical classification perspective, the compound belongs to several important categories. It is classified as a heterocyclic building block due to its utility in synthetic organic chemistry. The presence of the bromine atom categorizes it as an organobromine compound, while the ester functionalities place it within the broader class of carboxylate esters. This multifaceted classification reflects the compound's versatility and potential for diverse chemical transformations.

Table 1: Physical and Chemical Properties of this compound

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its unique combination of reactive functional groups and its role as a versatile synthetic intermediate. Pyridine derivatives have emerged as fundamental components in modern pharmaceutical research, with recent comprehensive reviews highlighting their extensive biological activities including antifungal, antibacterial, anticancer, anti-obesity, anti-inflammatory, antitubercular, antihypertensive, and antiviral properties. The specific structural features of this compound position it as a valuable building block for accessing diverse pyridine-based therapeutic agents.

The compound's research significance is particularly evident in its utility for chemical transformations that lead to structurally complex molecules. Detailed synthetic procedures demonstrate its conversion to other valuable intermediates, such as the reduction of the dicarboxylate groups to form diyl dimethanol derivatives. This transformation illustrates the compound's potential as a platform for accessing diverse molecular architectures through selective functional group manipulations. The presence of the bromine substituent provides an additional site for cross-coupling reactions, further expanding the compound's synthetic utility.

Recent advances in heterocyclic chemistry have emphasized the importance of developing efficient synthetic routes to functionalized pyridine derivatives. The availability of this compound as a well-characterized building block contributes to this effort by providing researchers with a reliable starting material for complex synthetic endeavors. The compound's stability and reactivity profile make it particularly suitable for multi-step synthetic sequences where predictable reactivity is essential.

The compound also serves as a model system for understanding the electronic effects of halogen substitution on pyridine ring reactivity. The bromine atom, being an electron-withdrawing group, influences the electron distribution across the pyridine ring, affecting both the reactivity of the ester groups and the potential for electrophilic aromatic substitution reactions. This makes the compound valuable not only as a synthetic intermediate but also as a subject for fundamental studies in physical organic chemistry.

Related Pyridine Derivatives and Structural Family

This compound belongs to an extensive family of pyridine dicarboxylate derivatives that share similar structural motifs but differ in their substitution patterns and ester groups. The closely related compound 5-bromopyridine-2,3-dicarboxylic acid, bearing Chemical Abstracts Service number 98555-51-2, represents the free acid form with molecular formula C₇H₄BrNO₄ and molecular weight 246.01 grams per mole. This acid serves as the direct precursor to the dimethyl ester and shares many similar chemical properties while offering different reactivity profiles due to the presence of free carboxyl groups.

The diethyl analog of the compound, diethyl 5-bromopyridine-2,3-dicarboxylate with Chemical Abstracts Service number 110239-01-5, represents another important family member. This compound possesses the molecular formula C₁₁H₁₂BrNO₄ and molecular weight 302.12 grams per mole, differing from the dimethyl ester primarily in the length of the alkyl chains in the ester groups. The diethyl derivative often exhibits different solubility characteristics and reactivity patterns, making it suitable for specific synthetic applications where the dimethyl ester might be less optimal.

Within the broader context of pyridine dicarboxylates, the 2,6-isomer represents a significant structural variant. Pyridine-2,6-dicarboxylic acid and its derivatives have been extensively studied and can be synthesized through various methodologies, including oxidation reactions of dimethylpyridine precursors. These compounds often exhibit different coordination properties and biological activities compared to the 2,3-isomers, highlighting the importance of substitution pattern in determining molecular properties.

Table 2: Comparison of Related Bromopyridine Dicarboxylate Derivatives

| Compound | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|---|

| 5-Bromopyridine-2,3-dicarboxylic acid | 98555-51-2 | C₇H₄BrNO₄ | 246.01 | Free acid form |

| This compound | 521980-82-5 | C₉H₈BrNO₄ | 274.07 | Dimethyl ester |

| Diethyl 5-bromopyridine-2,3-dicarboxylate | 110239-01-5 | C₁₁H₁₂BrNO₄ | 302.12 | Diethyl ester |

The synthesis of related pyridine derivatives has benefited from advances in modern synthetic methodology. Recent research has demonstrated efficient approaches to pyridine dicarboxylates through innovative cyclization strategies, including the use of propargylamine and diethyl butynedioate as starting materials in one-pot reactions. These methodological developments have implications for the preparation of the entire family of brominated pyridine dicarboxylates, offering potential routes to access various analogs with different substitution patterns.

Contemporary research in pyridine-containing heterocycles has revealed their growing importance in drug discovery, with numerous pyridine-based compounds receiving approval from regulatory agencies in recent years. This trend underscores the continued relevance of compounds like this compound as building blocks for accessing biologically active molecules. The structural diversity achievable through modifications of the basic pyridine dicarboxylate scaffold continues to drive interest in these compounds as versatile synthetic intermediates.

Eigenschaften

IUPAC Name |

dimethyl 5-bromopyridine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-14-8(12)6-3-5(10)4-11-7(6)9(13)15-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYRYOIMMYLBBNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N=CC(=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80698424 | |

| Record name | Dimethyl 5-bromopyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521980-82-5 | |

| Record name | Dimethyl 5-bromopyridine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80698424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl 5-bromopyridine-2,3-dicarboxylate can be synthesized through several methods. One common method involves the bromination of dimethyl pyridine-2,3-dicarboxylate. The reaction typically uses bromine as the brominating agent in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination at the 5-position of the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common to achieve high-quality products .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 5-bromopyridine-2,3-dicarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine dicarboxylic acids.

Reduction Reactions: Reduction can lead to the formation of dimethyl pyridine-2,3-dicarboxylate.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Various substituted pyridine derivatives.

Oxidation: Pyridine dicarboxylic acids.

Reduction: Dimethyl pyridine-2,3-dicarboxylate.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Dimethyl 5-bromopyridine-2,3-dicarboxylate serves as a valuable intermediate in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including:

- Bromination Reactions : The compound can be synthesized from dimethyl pyridine-2,3-dicarboxylate through bromination using reagents like N-bromosuccinimide .

- Oxidation Reactions : It is employed as a reagent in the oxidation of halogenated quinolines to produce halopyridine derivatives .

Pharmaceutical Research

This compound has garnered attention for its potential pharmaceutical applications:

- CGRP Receptor Antagonists : Research indicates that derivatives of this compound can act as antagonists for the calcitonin gene-related peptide (CGRP) receptors, which are implicated in migraine treatment .

- Histone Demethylase Inhibition : Studies have shown that pyridine derivatives can selectively inhibit histone demethylases such as JMJD2E. This compound is part of a broader class of compounds that exhibit this inhibitory action, suggesting its utility in epigenetic research .

Agricultural Chemistry

The compound has also been explored for its role as an intermediate in the synthesis of herbicides. Its derivatives can help develop new formulations aimed at improving crop protection .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Similarity | Key Features |

|---|---|---|

| Dimethyl 5-methylpyridine-2,3-dicarboxylate | 0.97 | Contains a methyl group instead of bromine |

| Dimethyl pyridine-2,4-dicarboxylate | 0.87 | Different substitution pattern on the pyridine ring |

| Dimethyl 4-bromopyridine-2,6-dicarboxylate | 0.91 | Bromination at a different position on the ring |

| Dimethyl pyridine-2,6-dicarboxylic acid | 0.88 | Lacks bromination but has similar carboxylic groups |

The unique bromination at the 5-position and the arrangement of carboxylate groups at the 2 and 3 positions confer distinct chemical reactivity and biological properties compared to analogs .

Case Studies

- Inhibition of JMJD2E :

- Development of CGRP Antagonists :

Wirkmechanismus

The mechanism of action of dimethyl 5-bromopyridine-2,3-dicarboxylate involves its ability to participate in various chemical reactions due to the presence of reactive bromine and ester groups. These functional groups allow the compound to interact with different molecular targets, facilitating its use in synthetic chemistry and potential biological applications .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following table compares dimethyl 5-bromopyridine-2,3-dicarboxylate with analogous pyridine and dihydropyridine derivatives:

Biologische Aktivität

Dimethyl 5-bromopyridine-2,3-dicarboxylate (DBPDC) is an organic compound with significant potential in medicinal chemistry, particularly due to its structural features that contribute to various biological activities. This article delves into the synthesis, biological mechanisms, and applications of DBPDC, supported by relevant data and research findings.

Chemical Structure and Properties

DBPDC has a molecular formula of C₉H₈BrN₄O₄ and a molar mass of approximately 274.07 g/mol. The compound features a pyridine ring with bromine at the 5-position and carboxylate groups at the 2 and 3 positions, which enhance its chemical reactivity and biological properties.

Synthesis

The synthesis of DBPDC typically involves the bromination of dimethyl pyridine-2,3-dicarboxylate using N-bromosuccinimide (NBS). The general reaction can be summarized as follows:

This method allows for the selective introduction of bromine while maintaining the integrity of the carboxylate groups.

Anticancer Potential

Research has indicated that DBPDC exhibits anticancer properties through its ability to inhibit specific histone demethylases. A study highlighted that derivatives of pyridine-2,4-dicarboxylic acids, similar to DBPDC, can selectively inhibit JMJD2E, a member of the human 2-oxoglutarate-dependent dioxygenase family involved in cancer progression. The selectivity for JMJD2E over other oxygenases suggests that DBPDC could be a valuable scaffold for developing targeted cancer therapies .

Enzyme Inhibition

DBPDC has been studied for its potential as an inhibitor of metallo-β-lactamases (MBLs), enzymes responsible for antibiotic resistance. Compounds derived from pyridine dicarboxylates have shown promise in inhibiting New Delhi metallo-β-lactamase (NDM-1), which is critical in combating resistant bacterial strains . The mechanism involves binding interactions with the active site of the enzyme, thereby preventing substrate access.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to DBPDC:

- Histone Demethylase Inhibition :

- Antibiotic Resistance :

Data Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Biological Activity |

|---|---|---|

| This compound | C₉H₈BrN₄O₄ | Inhibitor of JMJD2E; potential anticancer agent |

| Dimethyl 3-bromopyridine-2,4-dicarboxylate | C₉H₈BrN₄O₄ | Selective inhibitor for histone demethylases |

| Dimethyl 4-chloropyridine-2,6-dicarboxylate | C₉H₈ClN₄O₄ | Effective against metallo-β-lactamases |

Q & A

Q. What are the optimal synthetic routes for preparing dimethyl 5-bromopyridine-2,3-dicarboxylate, and how can reaction conditions be systematically optimized?

To synthesize this compound, a common approach involves esterification of 5-bromopyridine-2,3-dicarboxylic acid using methanol under acidic catalysis. Key factors affecting yield include:

- Catalyst selection : Sulfuric acid or thionyl chloride are often used, but milder catalysts (e.g., DCC/DMAP) may reduce side reactions.

- Temperature control : Maintain 60–80°C to balance reaction rate and decomposition risks (melting point ~165°C) .

- Solvent choice : Anhydrous solvents (e.g., dichloromethane) minimize hydrolysis.

Optimization can employ Design of Experiments (DOE) to test variables like molar ratios, temperature, and catalyst loading. Fractional factorial designs are efficient for screening critical parameters .

Q. Which purification techniques are most effective for isolating this compound, and how are they validated?

- Recrystallization : Use solvents like ethanol/water mixtures, leveraging differences in solubility at varying temperatures.

- Column chromatography : Employ silica gel with hexane/ethyl acetate gradients for high-purity isolation.

Validation involves HPLC (>95% purity) and NMR (comparison of integration ratios for ester protons and aromatic signals) .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- 1H/13C NMR : Confirm ester group presence (δ ~3.8–4.0 ppm for methoxy protons) and bromine-induced deshielding of pyridine protons.

- HRMS : Verify molecular ion peak ([M+H]+ at m/z 274.01) and isotopic pattern from bromine .

- IR : Ester carbonyl stretches (~1720 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in heterocyclic chemistry?

The bromine atom acts as a directing group , facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Computational studies (DFT) can model charge distribution, showing enhanced electrophilicity at the 4-position of the pyridine ring. This guides regioselective functionalization for applications in medicinal chemistry .

Q. What mechanistic insights explain conflicting reports on ester hydrolysis rates under basic vs. acidic conditions?

Contradictions may arise from solvent polarity, steric effects of the methyl ester groups, or competing side reactions. Systematic studies using kinetic monitoring (e.g., pH-stat titrations) and isotopic labeling (18O tracing) can clarify pathways. For example, acidic conditions may favor protonation of the pyridine nitrogen, accelerating hydrolysis .

Q. How can computational methods predict the stability and degradation pathways of this compound under varying storage conditions?

- Molecular dynamics simulations : Model thermal stability by calculating bond dissociation energies (BDEs) and decomposition thresholds.

- QSPR models : Correlate substituent effects (e.g., bromine electronegativity) with shelf-life predictions.

Experimental validation via accelerated stability testing (40°C/75% RH for 6 months) paired with LC-MS identifies degradation products .

Q. What strategies resolve discrepancies in reported crystallographic data for derivatives of this compound?

- Single-crystal X-ray diffraction : Ensure high-resolution data (R factor <0.06) and refine structures using software like SHELX.

- Powder XRD : Compare experimental patterns with simulated data from crystallographic databases.

Discrepancies in unit cell parameters may arise from polymorphism, which can be investigated via differential scanning calorimetry (DSC) .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Engineering controls : Use fume hoods to minimize inhalation of fine particles.

- Waste disposal : Neutralize acidic/basic residues before aqueous waste disposal.

Refer to SDS guidelines for brominated compounds, emphasizing avoidance of ignition sources due to potential decomposition gases .

Methodological Frameworks

Q. How can researchers integrate this compound into a broader conceptual framework for drug discovery?

Link its use to fragment-based drug design (FBDD) :

Screen as a pyridine-containing fragment via SPR or NMR.

Optimize solubility/logP using ester hydrolysis or derivatization.

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.